2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile
Description
2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetonitrile is a pyrimidinone derivative characterized by a nitrile (-C≡N) group attached via a methylene bridge to the N1 position of the pyrimidinone ring. Pyrimidinones are heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and agrochemicals due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
CAS No. |
218921-35-8 |
|---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2-(6-oxopyrimidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H5N3O/c7-2-4-9-5-8-3-1-6(9)10/h1,3,5H,4H2 |
InChI Key |
KSBJZNSAJHJXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN(C1=O)CC#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with a urea derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups such as amines, hydroxyls, and alkyl groups .
Scientific Research Applications
2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their properties are summarized below:
Key Observations:
In contrast, sulfur-containing analogs (e.g., [(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetonitrile) introduce a thioether group, which is less electron-withdrawing and may alter redox properties . Phenyl groups at C4 (e.g., in and ) increase steric hindrance and π-stacking capabilities, which could influence crystallization behavior or binding to biological targets .
Synthetic Flexibility: Analogous compounds like 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines are synthesized via condensation of aromatic aldehydes with S-benzylisothiourea hydrochloride, achieving high yields regardless of electronic effects on the aldehyde substituents . This suggests that the target compound’s nitrile group could be introduced via similar methods using cyanoacetate derivatives.
Physicochemical Properties :
- The nitrile group in the target compound likely reduces solubility in polar solvents compared to carboxylic acid derivatives (e.g., 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid) but improves permeability in lipid membranes .
- Sulfur-containing analogs (e.g., [(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetonitrile) exhibit higher molecular weights and lipophilicity, which may enhance bioavailability but complicate crystallization .
Biological and Functional Implications :
- Carboxamide derivatives (e.g., ) demonstrate the importance of hydrogen-bonding groups for target engagement, whereas the nitrile group in the target compound may serve as a hydrogen-bond acceptor or participate in click chemistry reactions .
Crystallographic and Computational Insights
- Programs like SHELXL and SIR97 are widely used for refining crystal structures of small molecules, including pyrimidinones .
- Computational modeling of substituent effects (e.g., nitrile vs. thioether) could predict electronic distributions and reactive sites for further functionalization .
Biological Activity
2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile is a compound belonging to the pyrimidine family, known for its diverse biological activities. This article reviews the biological properties, synthesis methods, and potential applications of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a dihydropyrimidine ring, which is significant in medicinal chemistry due to its presence in various biologically active molecules. The molecular formula for this compound is , with a molecular weight of approximately 135.12 g/mol. The structure can be represented as follows:
Biological Activity
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Various studies have demonstrated that pyrimidine derivatives possess antimicrobial properties against bacteria and fungi.
- Anticancer Properties : Some analogues have shown cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
- Enzyme Inhibition : Compounds similar to this compound have been identified as inhibitors of specific enzymes involved in pain signaling pathways.
Case Studies
- Anticancer Activity : A study focusing on pyrimidine derivatives found that certain compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
- Enzyme Inhibition : Research on adenylyl cyclase type 1 (AC1) inhibitors revealed that pyrimidinone scaffolds could selectively inhibit AC1 activity, which is implicated in chronic pain and memory processes. These findings suggest that derivatives of this compound may also exhibit similar inhibitory effects .
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. Common methods include:
- Condensation Reactions : Utilizing various aldehydes and amines to form the pyrimidine ring.
- Cyclization Processes : Involving the reaction of dihydropyrimidine precursors with acetonitrile under specific conditions to yield the target compound.
Comparative Analysis
The biological activity of this compound can be compared with other related compounds. The following table summarizes key characteristics:
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 2-Pyridone | Pyridone | Antimicrobial | Exhibits tautomerism |
| 4-Aminoquinoline | Aminoquinoline | Antimalarial | Different nitrogen placement alters reactivity |
| Dihydropyrimidine Derivatives | Dihydropyrimidine | Broad biological activity | Variations lead to diverse pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
